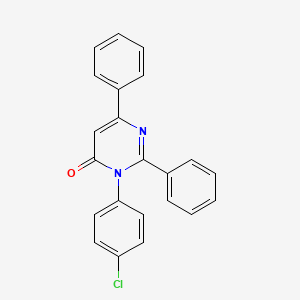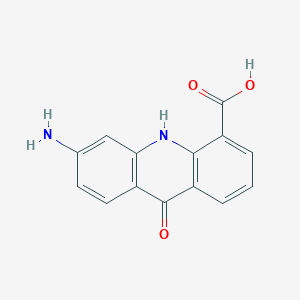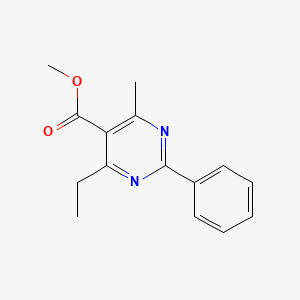
N-(2H-1,3-Benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Benzo[d][1,3]dioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine is a complex organic compound that features a pyridazine ring substituted with a benzo[d][1,3]dioxole moiety and a 4-methylpiperazine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzo[d][1,3]dioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the pyridazine ring and subsequent substitution with the 4-methylpiperazine group.
Preparation of Benzo[d][1,3]dioxole Derivative: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Formation of Pyridazine Ring: The benzo[d][1,3]dioxole derivative can be reacted with hydrazine to form the pyridazine ring.
Substitution with 4-Methylpiperazine: The final step involves the nucleophilic substitution of the pyridazine ring with 4-methylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(Benzo[d][1,3]dioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(Benzo[d][1,3]dioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N-(Benzo[d][1,3]dioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and thereby exerting its effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
- N-(Benzo[d][1,3]dioxol-5-yl)piperidin-4-amine hydrochloride
- N-(benzo[d][1,3]dioxol-5-ylmethyl)pyridin-4-amine
- Benzo[1,3]dioxol-5-ylmethyl-p-tolyl-amine
Uniqueness
N-(Benzo[d][1,3]dioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
61472-05-7 |
|---|---|
分子式 |
C16H19N5O2 |
分子量 |
313.35 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-6-(4-methylpiperazin-1-yl)pyridazin-3-amine |
InChI |
InChI=1S/C16H19N5O2/c1-20-6-8-21(9-7-20)16-5-4-15(18-19-16)17-12-2-3-13-14(10-12)23-11-22-13/h2-5,10H,6-9,11H2,1H3,(H,17,18) |
InChIキー |
INDDVAWHISULAP-UHFFFAOYSA-N |
正規SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)NC3=CC4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



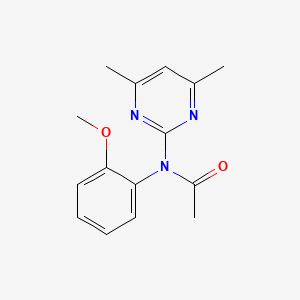

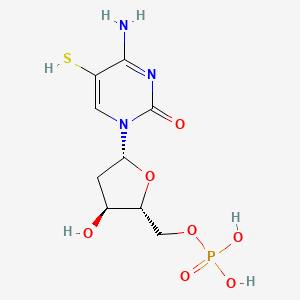
![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
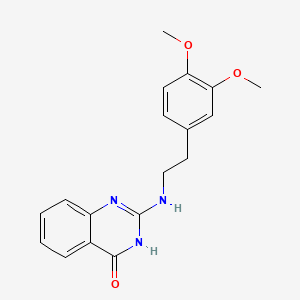

![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carboxylic acid](/img/structure/B12928708.png)


